2-(thiazol-2-ylcarbamoyl)benzoic acid
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Overview
Description
2-(thiazol-2-ylcarbamoyl)benzoic acid is a chemical compound with the molecular formula C11H8N2O3S and a molecular weight of 248.26 g/mol . This compound is characterized by the presence of a thiazole ring attached to a benzoic acid moiety through a carbamoyl linkage. It is primarily used in research and development settings and is not intended for human or veterinary use .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(thiazol-2-ylcarbamoyl)benzoic acid typically involves the reaction of 2-aminothiazole with isatoic anhydride under controlled conditions. The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-(thiazol-2-ylcarbamoyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions with reagents like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) at reflux temperature.
Substitution: Bromine in carbon tetrachloride at room temperature.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-(thiazol-2-ylcarbamoyl)benzoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(thiazol-2-ylcarbamoyl)benzoic acid involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
- 2-(1,3-Thiazol-2-ylcarbamoyl)phenylacetic acid
- 2-(1,3-Thiazol-2-ylcarbamoyl)benzamide
- 2-(1,3-Thiazol-2-ylcarbamoyl)benzenesulfonic acid
Comparison: 2-(thiazol-2-ylcarbamoyl)benzoic acid is unique due to its specific structural features, such as the presence of both a thiazole ring and a benzoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
35098-49-8 |
---|---|
Molecular Formula |
C11H8N2O3S |
Molecular Weight |
248.26 g/mol |
IUPAC Name |
2-(1,3-thiazol-2-ylcarbamoyl)benzoic acid |
InChI |
InChI=1S/C11H8N2O3S/c14-9(13-11-12-5-6-17-11)7-3-1-2-4-8(7)10(15)16/h1-6H,(H,15,16)(H,12,13,14) |
InChI Key |
IVSBFRVZTXHJLR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC=CS2)C(=O)O |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC=CS2)C(=O)O |
35098-49-8 | |
Origin of Product |
United States |
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